
4-Ethynyl-3-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-3-methylbenzonitrile is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzonitrile with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the bromo and ethynyl groups.
Another method involves the use of a Grignard reagent, where 4-bromo-3-methylbenzonitrile is reacted with ethynylmagnesium bromide. This reaction also requires a palladium catalyst and proceeds under similar conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their high yield and selectivity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial production of this compound.
化学反応の分析
Types of Reactions
4-Ethynyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-ethynyl-3-methylbenzaldehyde.
Reduction: The nitrile group can be reduced to form an amine, yielding 4-ethynyl-3-methylbenzylamine.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while alkylation reactions may use alkyl halides in the presence of a base.
Major Products
Oxidation: 4-Ethynyl-3-methylbenzaldehyde
Reduction: 4-Ethynyl-3-methylbenzylamine
Substitution: Various halogenated or alkylated derivatives
科学的研究の応用
4-Ethynyl-3-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Ethynyl-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethynylbenzonitrile: Lacks the methyl group at the third position.
3-Methylbenzonitrile: Lacks the ethynyl group at the fourth position.
4-Methylbenzonitrile: Lacks the ethynyl group and has the methyl group at the fourth position.
Uniqueness
4-Ethynyl-3-methylbenzonitrile is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H7N |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-ethynyl-3-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-10-5-4-9(7-11)6-8(10)2/h1,4-6H,2H3 |
InChIキー |
MDEQKJIRPDKBHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C#N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


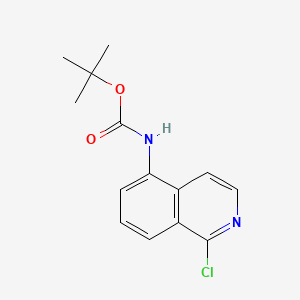
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
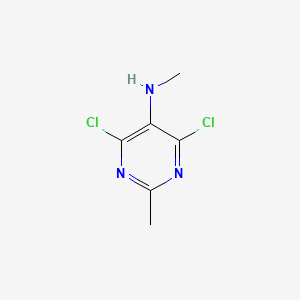
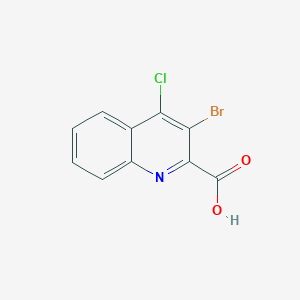
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

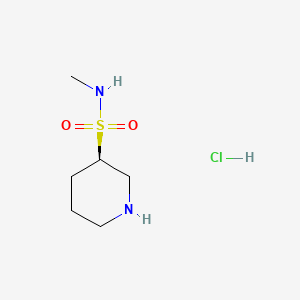
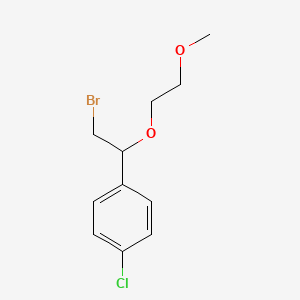
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
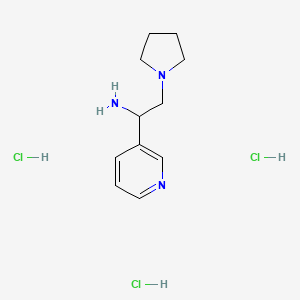
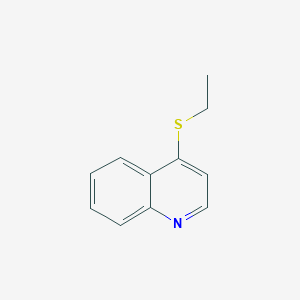
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
